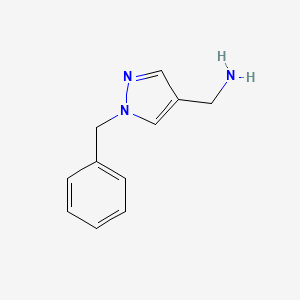

(1-benzyl-1H-pyrazol-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNGGQPLNEWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640901 | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-11-3 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-benzyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications

Introduction

(1-benzyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative featuring a benzyl group attached to the N1 position of the pyrazole ring and a methanamine group at the C4 position. This compound belongs to a class of nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[1][2] The pyrazole core is metabolically stable and its versatile structure allows for rational modifications to interact with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into drugs for treating inflammatory diseases, cancer, and infections.[1][3]

The specific structural motifs of this compound—a flexible benzyl group for potential hydrophobic interactions, a rigid aromatic pyrazole core, and a nucleophilic primary amine for further derivatization—make it a highly valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its reactivity and applications.

Physicochemical and Computed Properties

Experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, its core properties can be reliably predicted using computational models, which are summarized below. These values are essential for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 936940-11-3 | [][5] |

| Molecular Formula | C₁₁H₁₃N₃ | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Monoisotopic Mass | 187.11095 Da | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Topological Polar Surface Area | 41.9 Ų | PubChem |

| Predicted XLogP3 | 0.7 | PubChem |

Note: All properties except for IUPAC Name, CAS Number, and Molecular Formula are computationally predicted.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from 1-benzyl-1H-pyrazole. This strategy involves the formylation of the pyrazole ring, followed by reductive amination of the resulting aldehyde intermediate. This route provides high regioselectivity and utilizes well-established, scalable chemical transformations.

Logical Synthesis Workflow

The overall workflow from starting material to purified product is outlined below. Each step includes a validation checkpoint to ensure the integrity of the process.

Caption: Workflow for Synthesis and Validation.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction, an efficient method for formylating electron-rich heterocycles.[6][7] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous liquid. Allow the mixture to stir at 0°C for 30 minutes.

-

Formylation: Dissolve 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like dichloroethane.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate or sodium carbonate to neutralize the acid.

-

Stir the mixture until the ice has melted completely. The product often precipitates as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Validation: The crude aldehyde can be purified by recrystallization or column chromatography. Its identity should be confirmed by ¹H NMR before proceeding.

Step 2: Synthesis of this compound

This transformation is a direct reductive amination of the aldehyde. Sodium triacetoxyborohydride or sodium cyanoborohydride are often chosen as reducing agents because they are mild and selective for the imine intermediate formed in situ, minimizing reduction of the starting aldehyde.[2]

-

Reaction Setup: To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add an excess of an ammonia source, such as ammonium acetate (5-10 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Causality Note: These reducing agents are stable in protic solvents and selectively reduce the protonated imine over the carbonyl, which is a key to achieving high yields in a one-pot procedure.

-

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding dilute aqueous HCl. Basify the aqueous solution with aqueous NaOH (e.g., 1-2 M) to a pH > 10 to deprotonate the amine product.

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product using silica gel column chromatography, typically eluting with a gradient of dichloromethane/methanol containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.

Spectral Analysis and Characterization

Thorough characterization is essential to confirm the identity and purity of the final compound. Below are the predicted spectral data based on analyses of structurally similar pyrazoles.[1][8]

Predicted NMR Spectral Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazole-H | ~7.55 | Singlet | 1H | H-5 |

| Pyrazole-H | ~7.45 | Singlet | 1H | H-3 |

| Benzyl-ArH | ~7.30-7.40 | Multiplet | 5H | Phenyl protons |

| Benzyl-CH₂ | ~5.30 | Singlet | 2H | N-CH₂-Ph |

| Amine-CH₂ | ~3.85 | Singlet | 2H | C-CH₂-NH₂ |

| Amine-NH₂ | ~1.60 | Broad Singlet | 2H | NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Pyrazole-C | ~138.5 | C-5 |

| Benzyl-C | ~136.0 | C-ipso |

| Pyrazole-C | ~129.5 | C-3 |

| Benzyl-C | ~129.0 | C-ortho/meta |

| Benzyl-C | ~128.3 | C-para |

| Benzyl-C | ~127.8 | C-ortho/meta |

| Pyrazole-C | ~118.0 | C-4 |

| Benzyl-CH₂ | ~54.5 | N-CH₂-Ph |

| Amine-CH₂ | ~36.0 | C-CH₂-NH₂ |

Infrared (IR) Spectroscopy

-

3400-3250 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine.

-

3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (benzyl and aminomethyl CH₂).

-

1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.

-

1650-1550 cm⁻¹: N-H scissoring (bending) vibration.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ peak at m/z = 188.1182.

Reactivity Profile and Derivatization Potential

This compound possesses two primary sites of reactivity: the nucleophilic primary amine and the aromatic pyrazole ring.

Sources

- 1. rsc.org [rsc.org]

- 2. ineosopen.org [ineosopen.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine | 936940-11-3 | FB133964 [biosynth.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Elucidation of (1-benzyl-1H-pyrazol-4-yl)methanamine

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic versatility allows for fine-tuning of steric and electronic properties, making it a cornerstone of modern drug design. (1-benzyl-1H-pyrazol-4-yl)methanamine is a key exemplar of this class, presenting as a versatile building block for further elaboration. The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in any research or development context. This guide provides an in-depth, methodology-focused walkthrough of the comprehensive analytical workflow required to achieve absolute structural verification. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of orthogonal analytical techniques, demonstrating how a multi-faceted approach—combining mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and crystallography—converges to provide an irrefutable structural assignment.

The Strategic Imperative: Why Rigorous Elucidation Matters

In drug development, a molecule's identity is its destiny. An incorrect structural assignment, whether due to isomeric confusion or unforeseen reaction pathways, can invalidate entire datasets, leading to wasted resources and potentially compromising safety assessments. For a molecule like this compound, several structural isomers are plausible products of a given synthesis. For instance, benzylation of the pyrazole ring can occur at the N1 or N2 position, and the aminomethyl group could be mistakenly attached at the C3 or C5 position. Therefore, a robust, multi-technique characterization is not merely academic; it is a foundational pillar of scientific integrity and regulatory compliance.

Our elucidation strategy is built on a workflow that systematically answers key questions about the molecule's composition and connectivity.

Caption: A strategic workflow for unambiguous structure determination.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex connectivity map provided by NMR, we must first confirm the molecular formula and the presence of key functional groups. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We employ HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), over standard MS. This choice is deliberate. HRMS provides mass accuracy to within 5 ppm, which is critical for unambiguously determining the elemental composition from the measured mass-to-charge ratio (m/z). This is the first and most crucial step in validating the synthetic outcome.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Processing: Compare the experimentally measured m/z of the most intense ion with the theoretically calculated mass for the protonated target molecule, C₁₁H₁₄N₃⁺.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |

| Molecular Formula | C₁₁H₁₃N₃ | - | - |

| Exact Mass [M] | 187.11095 | - | - |

| [M+H]⁺ m/z | 188.11823 | 188.11801 | -1.2 |

Trustworthiness: The observed mass is within 2 ppm of the calculated mass, providing high confidence in the molecular formula C₁₁H₁₃N₃.[3] This self-validating step confirms that the product has the correct elemental composition before proceeding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For our target, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and vibrations from the pyrazole ring itself.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, averaging 16-32 scans for a good signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| 3400 - 3250 | Medium, Doublet | N-H stretch (asymmetric & symmetric) | Confirms presence of a primary amine (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Confirms presence of benzyl and pyrazole rings |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Confirms presence of -CH₂- groups |

| ~1600, ~1495 | Strong | Aromatic C=C stretch | Benzene ring vibrations |

| ~1550 | Medium | C=N stretch | Pyrazole ring vibration |

Trustworthiness: The presence of a doublet in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine. This, combined with the aromatic and aliphatic C-H stretches, aligns perfectly with the expected functional groups of this compound.[4][5]

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to solve the isomeric puzzle definitively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment is crucial and should be optimized to detect 2-bond and 3-bond correlations (J ≈ 8 Hz).

¹H and ¹³C NMR: The Pieces of the Puzzle

The 1D spectra provide the chemical shifts and multiplicities of all protons and carbons, allowing us to identify the different spin systems.

Data Presentation: ¹H and ¹³C NMR Data (in CDCl₃)

| Label | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Assignment |

| 1 | 7.35-7.25, m, 5H | 137.4 (C), 128.8 (CH), 127.9 (CH), 127.5 (CH) | Benzyl-Ar |

| 2 | 7.48, s, 1H | 138.5 (CH) | Pyrazole H-3 |

| 3 | 7.39, s, 1H | 129.2 (CH) | Pyrazole H-5 |

| 4 | - | 118.9 (C) | Pyrazole C-4 |

| 5 | 5.25, s, 2H | 55.8 (CH₂) | Benzyl -CH₂- |

| 6 | 3.80, s, 2H | 41.5 (CH₂) | Aminomethyl -CH₂- |

| 7 | 1.60, br s, 2H | - | Amine -NH₂ |

Note: Predicted chemical shifts are based on data from similar structures.[6][7][8][9] The amine protons are exchangeable and may appear as a broad singlet.

Interpretation:

-

The aromatic region integrates to 5H for the benzyl group.

-

Two sharp singlets in the aromatic/vinylic region are characteristic of the pyrazole H-3 and H-5 protons.

-

Two distinct singlets integrating to 2H each correspond to the two isolated methylene (-CH₂-) groups.

-

A broad singlet integrating to 2H is characteristic of the primary amine protons.

While this data is consistent with the proposed structure, it does not definitively prove the substitution pattern. 2D NMR is required for that.

2D NMR: Assembling the Structure

Expertise & Causality: 2D NMR experiments reveal through-bond correlations, allowing us to connect the isolated spin systems identified in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in our arsenal, as it shows long-range (2-3 bond) correlations between protons and carbons. This is how we will prove the N1-benzyl and C4-aminomethyl connectivity.

Caption: Visualizing the key long-range correlations that lock in the molecular structure.

Trustworthiness & Interpretation of Key HMBC Correlations:

-

Benzyl -CH₂- (H₅) → Pyrazole C3 & C5: The protons of the benzyl methylene group (δ ~5.25 ppm) show correlations to two pyrazole ring carbons (C3 and C5). This is only possible if the benzyl group is attached to the N1 nitrogen, which is positioned between C3 and C5. This single set of correlations definitively rules out N2 substitution.

-

Aminomethyl -CH₂- (H₆) → Pyrazole C3, C4, & C5: The protons of the aminomethyl group (δ ~3.80 ppm) will show correlations to the carbon they are attached to (C4) as well as the adjacent carbons (C3 and C5). This unequivocally confirms that the aminomethyl group is located at the C4 position of the pyrazole ring.

The combination of COSY (to confirm the benzyl ring protons), HSQC (to link all protons to their attached carbons), and these key HMBC correlations provides a self-validating and complete picture of the molecule's covalent framework.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Causality: While the complete NMR analysis provides exceptionally strong evidence, single-crystal X-ray diffraction is considered the "gold standard" for structural elucidation. It provides a direct visualization of the molecule's three-dimensional structure in the solid state, measuring precise bond lengths and angles and leaving no room for ambiguity. Obtaining a result is contingent on the ability to grow diffraction-quality single crystals, which can be a challenge.[10]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Conclusion

The structural elucidation of this compound is a case study in the power of a modern, multi-technique analytical approach. By systematically progressing from foundational techniques like HRMS and FT-IR to the intricate mapping provided by a full suite of NMR experiments, we build an unshakeable, self-validating case for the molecule's precise structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of confidence required for advancing a compound in a research or drug development pipeline. While X-ray crystallography offers the ultimate confirmation, the comprehensive spectroscopic data presented here is sufficient to unambiguously assign the structure as this compound.

References

- Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). International Journal of Pharmaceutical and Biological Archives.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.).

- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).

-

Fouad, R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Petzer, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

- Abdel-Rahman, L.H., et al. (2018). Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. Journal of the Iranian Chemical Society.

-

Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. (n.d.). AWS. [Link]

-

Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

- Sagaama, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science.

-

This compound. (n.d.). PubChemLite. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Journal of the Indian Chemical Society.

-

1-(1-Benzyl-1H-pyrazol-4-yl)methanamine. (n.d.). ABL Technology. [Link]

-

Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. (n.d.). ResearchGate. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2023). Molbank. [Link]

-

Girres, C. T., et al. (2021). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C Structural Chemistry. [Link]

-

1H-pyrazol-4-ylmethanamine. (n.d.). PubChem. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl). (2024). ResearchGate. [Link]

-

Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. (2022). Molecules. [Link]

-

1-BENZYL-3-(4-CHLORO-PHENYL)-5-p-TOLYL-1H-PYRAZOLE. (2008). Organic Syntheses. [Link]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Journal of the Brazilian Chemical Society.

- El-Gazzar, A.-R. B. A., et al. (2009). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] (1-benzyl-1H-pyrazol-4-yl)methanamine is a critical bifunctional building block, incorporating the stable 1-benzylpyrazole core with a reactive primary amine, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents, including kinase inhibitors.[3][] This guide provides a detailed, field-proven, and mechanistically-grounded protocol for the synthesis of this target molecule. We will dissect a robust three-step synthetic pathway, emphasizing the rationale behind procedural choices, ensuring reproducibility, and providing comprehensive characterization data. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most logically approached through a linear sequence starting from the parent pyrazole heterocycle. This strategy leverages a series of high-yielding, well-established, and scalable reactions. The core logic involves sequential functionalization of the pyrazole ring at the N1 and C4 positions, followed by the conversion of the C4 functional group into the desired methanamine moiety.

The retrosynthetic analysis, illustrated below, identifies 1-benzyl-1H-pyrazole-4-carbaldehyde as the key intermediate. This aldehyde is readily accessible and serves as the immediate precursor to the target amine via reductive amination. The aldehyde itself can be synthesized from 1-benzyl-1H-pyrazole through electrophilic formylation. Finally, the benzylated pyrazole is prepared by the direct alkylation of pyrazole.

Figure 1: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step experimental protocols for the three-stage synthesis. Each protocol is accompanied by an explanation of the underlying chemical principles and the rationale for the selection of specific reagents and conditions.

Step 1: Synthesis of 1-benzyl-1H-pyrazole

The initial step involves the regioselective alkylation of the pyrazole ring with a benzyl group. While pyrazole has two nitrogen atoms, the tautomeric equilibrium ensures that alkylation typically proceeds to give the N1-substituted product. The choice of base and solvent is critical for achieving high yield and purity.

Expertise & Causality:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the pyrazolide anion. This provides a highly nucleophilic species for the subsequent reaction with the electrophile. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[5]

-

Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction. It effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolide anion.

-

Alkylating Agent: Benzyl bromide is a highly reactive alkylating agent. However, when using strong bases like potassium hydroxide, the less reactive benzyl chloride can be advantageous to minimize the formation of benzyl alcohol as a byproduct.[6] For this protocol with NaH, benzyl bromide provides a rapid and efficient reaction.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully via cannula.

-

Add anhydrous DMF to the flask to create a suspension. Cool the mixture to 0 °C using an ice bath.

-

Dissolve pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield 1-benzyl-1H-pyrazole as a clear oil.

| Parameter | Condition | Rationale |

| Base | NaH (1.2 eq) | Strong, irreversible deprotonation for high reactivity. |

| Solvent | Anhydrous DMF | Polar aprotic, enhances SN2 reaction rate. |

| Temperature | 0 °C to RT | Controls initial exotherm, then allows for efficient reaction. |

| Workup | Sat. aq. NH₄Cl | Safely quenches unreacted NaH. |

| Typical Yield | >90% | High efficiency reaction. |

Step 2: Synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde

The introduction of a formyl group at the C4 position is achieved via the Vilsmeier-Haack reaction. This is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic systems.[7][8]

Expertise & Causality: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, chloroiminium cation, from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃). The N-benzylated pyrazole, being an electron-rich heterocycle, then attacks this electrophile. The substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring, away from the two nitrogen atoms. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Figure 2: Simplified workflow of the Vilsmeier-Haack reaction on 1-benzyl-1H-pyrazole.

Experimental Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, place anhydrous DMF (5.0 equivalents) and cool to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-benzyl-1H-pyrazole (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product is an oil, extract it with a suitable solvent like dichloromethane or ethyl acetate.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain 1-benzyl-1H-pyrazole-4-carbaldehyde as a white to pale yellow solid.[9][10]

| Parameter | Condition | Rationale |

| Reagents | POCl₃ / DMF | Forms the active electrophile (Vilsmeier reagent). |

| Temperature | 70-80 °C | Provides activation energy for the electrophilic substitution. |

| Workup | Ice, then base | Hydrolyzes the iminium intermediate and neutralizes acid. |

| Typical Yield | 60-80% | A generally efficient and reliable formylation method.[9] |

Step 3: Synthesis of this compound

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This is a cornerstone transformation in medicinal chemistry for introducing amine functionality.

Expertise & Causality: The reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an ammonia source (here, ammonium acetate). This intermediate is then selectively reduced in situ by a hydride reagent. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice as it is a mild reducing agent that is stable in slightly acidic conditions and selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.

Experimental Protocol:

-

Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Add ammonium acetate (NH₄OAc, 7-10 equivalents) to the solution and stir until it dissolves. The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and basify the aqueous solution to pH > 10 with 2M NaOH solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by silica gel chromatography, often using a gradient of dichloromethane/methanol containing a small amount of triethylamine or ammonium hydroxide to prevent the amine from streaking on the column.

| Parameter | Condition | Rationale |

| Ammonia Source | NH₄OAc (7-10 eq) | Provides ammonia for imine formation and buffers the reaction. |

| Reducing Agent | NaBH₃CN (1.5 eq) | Selectively reduces the iminium ion over the aldehyde. |

| Solvent | Methanol | Good solvent for all reactants. |

| Workup | Basic (NaOH) | Ensures the final product is the free amine for extraction. |

| Typical Yield | 70-90% | A highly effective and chemoselective transformation. |

Conclusion

The described three-step synthesis provides a robust, scalable, and efficient route to this compound from commercially available pyrazole. Each step utilizes well-understood and reliable chemical transformations, ensuring high yields and purity of the intermediates and the final product. The mechanistic insights provided for each step allow for informed troubleshooting and adaptation of the protocols for related analogues. This guide serves as a comprehensive resource for chemists requiring access to this valuable synthetic building block for applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). Retrieved from [Link]

-

Chemical Methodologies. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubMed. (2018). A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]

-

Research Square. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of Novel Pyrazole Derivatives

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] First synthesized by Ludwig Knorr in 1883, this "privileged scaffold" has demonstrated remarkable versatility, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its prominence is underscored by its integration into several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting its therapeutic significance.[1]

The enduring interest in pyrazole derivatives stems from their wide-ranging pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties.[1][3][4][5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of core synthetic strategies, emphasizing both classical foundations and modern, efficient methodologies for accessing novel pyrazole derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the logic that underpins the synthesis of these vital therapeutic agents.

Part 1: Foundational Synthesis: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and straightforward methods for constructing the pyrazole ring.[3][8] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9][10] The reaction's robustness and high yields, driven by the formation of a stable aromatic product, have cemented its place in the synthetic chemist's toolkit.[8]

Core Mechanism and Regioselectivity Considerations

The mechanism proceeds via an initial condensation between one of the hydrazine's nitrogen atoms and a carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[8][11]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed, as the initial condensation can occur at either carbonyl group.[3][12] This lack of selectivity is a significant drawback, and modern synthetic efforts often focus on developing methodologies that provide precise control over the substituent placement.

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Caption: Knorr synthesis pathway from 1,3-dicarbonyls and hydrazines.

Protocol: Classic Synthesis of a Pyrazolone Derivative

A common variation of the Knorr synthesis employs a β-ketoester, which reacts with a hydrazine to form a pyrazolone, a class of compounds with significant biological activity.[8]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [8]

-

Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. Acetic acid serves as a catalyst for the condensation steps.[9][10]

-

Reaction: Heat the reaction mixture on a stirring hot plate to approximately 100°C for 1 hour. Monitor the reaction progress by TLC, using 30% ethyl acetate/70% hexane as the mobile phase, to confirm the consumption of the starting ketoester.

-

Precipitation: Once the reaction is complete, add water (10 mL) to the hot solution while stirring to induce precipitation of the product.

-

Isolation: Allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Drying: Allow the product to air dry completely before determining the mass and percent yield.

Part 2: Modern Strategies for Enhanced Efficiency and Control

While the Knorr synthesis is foundational, contemporary research focuses on developing more efficient, versatile, and environmentally benign methods. These include 1,3-dipolar cycloadditions, multicomponent reactions (MCRs), and green chemistry approaches.

1,3-Dipolar Cycloaddition: A Route to Highly Substituted Pyrazoles

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for synthesizing fully substituted pyrazoles.[13][14] This reaction typically involves the in situ generation of a nitrile imine (the 1,3-dipole) from a hydrazonoyl chloride, which then reacts with a dipolarophile, such as an alkyne or an alkyne surrogate, to form the pyrazole ring.[13][14]

Causality: The key advantage of this method is its predictable regiochemistry, which is often difficult to control in classical condensation reactions.[14] The use of alkyne surrogates, such as trisubstituted bromoalkenes, can further simplify the process by avoiding issues related to the preparation and handling of sensitive alkynes.[14]

Diagram 2: 1,3-Dipolar Cycloaddition Workflow

Caption: Workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs): Atom Economy and Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have become a cornerstone of modern synthetic chemistry.[15][16] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[15][17][18]

Numerous MCR strategies have been developed for pyrazole synthesis.[16][19] A common and powerful example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to produce highly functionalized dihydropyrano[2,3-c]pyrazoles.[19]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles via Nano-ZnO Catalyst [3]

This protocol, reported by Girish et al., exemplifies an efficient and environmentally friendly MCR.[3]

-

Catalyst and Reagents: In a round-bottom flask, take a mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

-

Catalyst Addition: Add a catalytic amount of nano-ZnO (10 mol%). The use of a heterogeneous nanocatalyst facilitates easy work-up and catalyst recovery, aligning with green chemistry principles.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a short timeframe (e.g., 30-60 minutes), which is a significant advantage over many traditional methods.

-

Work-up: After completion (monitored by TLC), add ethanol to the reaction mixture and stir for 5 minutes.

-

Isolation: The nano-ZnO catalyst can be recovered by simple filtration.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole in high yield (often exceeding 90%).[3]

Green Synthesis: Sustainable Pathways to Pyrazole Derivatives

The principles of green chemistry are increasingly guiding synthetic design, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.[17][20] In pyrazole synthesis, this has led to the development of protocols that use water as a solvent, employ recyclable catalysts, or utilize alternative energy sources like microwave irradiation.[17][20][21][22]

Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.[3][22] For instance, the Corradi group demonstrated that the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions provides 3,5-disubstituted-1H-pyrazoles in high yields with very short reaction times.[3][22]

Table 1: Comparison of Selected Green Synthesis Methods for Pyrazoles

| Method / Catalyst | Key Reactants | Solvent | Conditions | Yield (%) | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Solvent-free | Room Temp. | ~95% | [3] |

| CeO₂/CuO@GQDs@NH₂ | Aldehyde, Hydrazine, β-dicarbonyl | Water | 80 °C | 85-96% | [20] |

| Microwave (MW) | α,β-unsaturated ketone, Tosylhydrazide | Solvent-free | MW, 130 °C | 85-92% | [3][22] |

| Tetrabutylammonium Bromide (TBAB) | Isocyanide, Hydrazide, DMAD | Solvent-free | Room Temp. | 75-86% | [23] |

| HFIP (reusable) | Aryl glyoxal, Thioamide, Pyrazolone | HFIP | Room Temp. | 80-95% | [24] |

Conclusion and Future Outlook

The synthesis of novel pyrazole derivatives continues to be a dynamic and highly relevant field of research, driven by the scaffold's proven success in drug discovery. While classical methods like the Knorr synthesis provide a solid foundation, the future of pyrazole synthesis lies in the advancement of modern, efficient, and sustainable strategies. Multicomponent reactions offer unparalleled efficiency in generating chemical diversity, while 1,3-dipolar cycloadditions provide exquisite control over substitution patterns. Concurrently, the integration of green chemistry principles—such as the use of aqueous media, recyclable catalysts, and microwave assistance—is paving the way for more environmentally benign manufacturing processes. For researchers in drug development, mastering these advanced synthetic toolkits is essential for unlocking the full therapeutic potential of the next generation of pyrazole-based medicines.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Vertex AI Search.

- Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. (n.d.). Vertex AI Search.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022, August 8). ACS Publications. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Connect. Retrieved from [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Vertex AI Search.

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.). Vertex AI Search.

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). NIH. Retrieved from [Link]

-

Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). RSC Publishing. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024, October 15). PubMed. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, December 2). ResearchGate. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). NIH. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 17. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. thieme-connect.com [thieme-connect.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (1-benzyl-1H-pyrazol-4-yl)methanamine (CAS Number: 936940-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-benzyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications in drug development. The synthesis is detailed through a proposed two-step process involving the Vilsmeier-Haack formylation of a precursor followed by reductive amination. While specific experimental data for this compound is not widely published, this guide extrapolates from established methodologies for analogous structures to provide robust, field-proven protocols.

Introduction to the Pyrazole Scaffold and this compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of bioactive molecules.[1][2] Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological activities, targeting a range of enzymes and receptors.[1]

This compound, with its distinct substitution pattern—a benzyl group at the N1 position and a methanamine group at the C4 position—presents a versatile platform for further chemical modification and library synthesis. The benzyl group can influence lipophilicity and potential π-stacking interactions, while the primary amine at the C4 position serves as a key functional handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 936940-11-3 | |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CN |

Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step sequence, commencing with the formation of a key intermediate, 1-benzyl-1H-pyrazole-4-carbaldehyde, followed by its conversion to the target primary amine. This strategy is well-precedented in the synthesis of substituted pyrazoles.[4][5]

Step 1: Synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve the starting material, 1-benzyl-1H-pyrazole (1 equivalent), in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] This reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (10 equivalents).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by the careful addition of water.

-

Extraction: Make the solution basic (pH > 10) with the addition of aqueous NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or distillation under reduced pressure.

Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[6][9][10][11]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.5-7.2 (m, 5H, Ar-H), 7.4 (s, 1H, pyrazole-H), 7.3 (s, 1H, pyrazole-H), 5.3 (s, 2H, N-CH₂-Ph), 3.7 (s, 2H, pyrazole-CH₂-N), 1.5 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): 140-135 (Ar-C, pyrazole-C), 130-127 (Ar-CH), 120 (pyrazole-C), 55 (N-CH₂-Ph), 40 (pyrazole-CH₂-N) |

| Mass Spec (ESI-MS) | m/z: 188.1182 [M+H]⁺ |

| FTIR | ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (C=C and C=N stretch) |

Potential Biological Activity and Applications in Drug Discovery

While no specific biological studies have been published for this compound, the broader class of pyrazole derivatives has been extensively investigated and shown to possess a wide range of therapeutic properties. This makes the title compound a valuable starting point for the development of novel drug candidates.

Kinase Inhibition

Substituted 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis.[8] Inhibition of RIP1 kinase is a promising therapeutic strategy for diseases associated with necrotic cell death, such as pancreatitis. The structural features of this compound make it an attractive scaffold for the design of novel RIP1 kinase inhibitors.

Anti-inflammatory and Analgesic Activity

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The methanamine group at the C4 position can be readily derivatized to explore interactions with the active sites of these enzymes.

Anticancer Activity

A vast number of pyrazole-containing compounds have been synthesized and evaluated for their anticancer properties.[1] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The this compound scaffold provides a template for the development of novel cytotoxic agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established and reliable synthetic routes, such as the Vilsmeier-Haack reaction followed by reductive amination. The rich pharmacology of the pyrazole scaffold suggests that derivatives of this compound are likely to exhibit interesting biological activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

References

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. (n.d.). AWS. Retrieved January 11, 2026, from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.). Google Patents.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed. Retrieved January 11, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. Retrieved January 11, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved January 11, 2026, from [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl. Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of novel 2-(1-benzyl-3-[4-fluorophenyl]-1H-pyrazol-4-yl)-7-fluoro-4H-ch. (n.d.). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 11, 2026, from [Link]

-

(PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. (2018). PubMed. Retrieved January 11, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 8. ineosopen.org [ineosopen.org]

- 9. rsc.org [rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. rkmmanr.org [rkmmanr.org]

An In-depth Technical Guide to the Characterization of (1-benzyl-1H-pyrazol-4-yl)methanamine

Abstract

(1-benzyl-1H-pyrazol-4-yl)methanamine is a key pharmaceutical intermediate, belonging to the versatile class of pyrazole derivatives known for their wide spectrum of biological activities.[1][2] The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[3][4] This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, ensuring its identity, purity, and stability for applications in drug development and scientific research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust analytical protocols.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is of considerable interest in medicinal chemistry due to its metabolic stability and diverse pharmacological properties.[3][5] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, among others.[1][2] The title compound, this compound, combines the stable pyrazole core with a reactive primary amine functionality, making it a valuable building block for the synthesis of more complex molecular entities. The benzyl group at the N1 position enhances lipophilicity and can influence binding to biological targets.

Given its role as a critical intermediate, a thorough characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6] This guide outlines a systematic approach to the synthesis and comprehensive characterization of this important molecule.

Synthesis and Purification

A reliable synthetic route to this compound is crucial for obtaining high-quality material for subsequent studies. A common and effective strategy involves a two-step process starting from 1-benzyl-1H-pyrazole-4-carbaldehyde.

Synthetic Pathway

The synthesis proceeds via the formation of an oxime, followed by its reduction to the primary amine. This method is often preferred due to the mild reaction conditions and high yields.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde oxime

-

To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude oxime.

Step 2: Reduction of the Oxime to this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the oxime (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting slurry through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. The fractions containing the pure product are pooled and concentrated to afford the final compound as a clear oil or a low-melting solid.

Structural Elucidation and Characterization

A battery of spectroscopic and analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized compound.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-